Ethyl 2-(3-methyl-2,3-dihydro-1H-imidazol-1-yl)acetate hydrochloride
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Overview
Description
1-Ethyl ester methyl-3-methylimidazolium chloride is an organic salt and a room-temperature ionic liquid (RTIL). It is known for its unique properties such as low vapor pressure, high thermal stability, and ionic conductivity. This compound is widely used as a solvent in various organic reactions due to these properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Ethyl ester methyl-3-methylimidazolium chloride can be synthesized through the reaction of 1-methylimidazole with ethyl chloride in ethanol. The reaction mixture is typically heated to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the synthesis of 1-ethyl ester methyl-3-methylimidazolium chloride involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
1-Ethyl ester methyl-3-methylimidazolium chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced species.
Substitution: Substitution reactions are common, where the chloride ion can be replaced by other anions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various anions like bromide, iodide, and tetrafluoroborate can be introduced under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different imidazolium derivatives, while substitution reactions can produce a variety of imidazolium salts .
Scientific Research Applications
1-Ethyl ester methyl-3-methylimidazolium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a solvent in the Diels-Alder reaction and other organic transformations.
Biology: This compound is employed in the extraction and purification of biomolecules.
Mechanism of Action
The mechanism of action of 1-ethyl ester methyl-3-methylimidazolium chloride involves its interaction with various molecular targets. Its ionic nature allows it to dissolve a wide range of substances, facilitating chemical reactions. The chloride ion can participate in nucleophilic substitution reactions, while the imidazolium cation can stabilize transition states in various organic reactions .
Comparison with Similar Compounds
Similar Compounds
- 1-Butyl-3-methylimidazolium chloride
- 1-Allyl-3-methylimidazolium chloride
- 1-Hexyl-3-methylimidazolium chloride
Uniqueness
1-Ethyl ester methyl-3-methylimidazolium chloride is unique due to its specific combination of ethyl and methyl groups on the imidazolium ring. This structure imparts distinct properties such as higher thermal stability and ionic conductivity compared to other similar compounds .
Properties
Molecular Formula |
C8H15ClN2O2 |
---|---|
Molecular Weight |
206.67 g/mol |
IUPAC Name |
ethyl 2-(3-methyl-2H-imidazol-1-yl)acetate;hydrochloride |
InChI |
InChI=1S/C8H14N2O2.ClH/c1-3-12-8(11)6-10-5-4-9(2)7-10;/h4-5H,3,6-7H2,1-2H3;1H |
InChI Key |
YNUOYNJUSYNIST-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1CN(C=C1)C.Cl |
Origin of Product |
United States |
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